Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate
Description
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a heterocyclic compound featuring a benzo[b][1,4]benzazasiline core substituted with tert-butyl and diphenyl groups. Its structural complexity arises from the fused aromatic system and the steric bulk introduced by the tert-butyl and diphenyl moieties. The compound’s crystallographic data, critical for understanding its three-dimensional conformation and intermolecular interactions, is typically refined using programs like SHELXL, which is the most widely used software for small-molecule structure determination . The tert-butyl group at the 5-position likely enhances solubility and influences packing efficiency in the solid state, while the diphenyl substituents contribute to electronic delocalization and steric hindrance.
Properties
CAS No. |
3508-62-1 |
|---|---|
Molecular Formula |
C29H27NO2Si |
Molecular Weight |
449.625 |
IUPAC Name |
tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate |
InChI |
InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3 |
InChI Key |
PTQHIIJDQDALMN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzazasiline Core: This step involves the cyclization of appropriate precursors to form the benzazasiline ring system.
Introduction of Diphenyl Groups: The diphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Tert-butyl Group: The tert-butyl group is added via alkylation reactions, often using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the benzazasiline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes depending on its specific interactions.
Comparison with Similar Compounds
Benzo[b][1,4]benzazasiline Derivatives
Compound A : Methyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate
- Key Differences : Replacement of tert-butyl with methyl reduces steric bulk, leading to tighter crystal packing (e.g., shorter intermolecular C–H···π distances). Bond angles in the azasiline ring may vary due to reduced steric strain.
- Thermal Stability : Methyl derivatives exhibit lower melting points (~150°C vs. ~180°C for tert-butyl), attributed to weaker van der Waals interactions.
Compound B : Tert-butyl 10,10-dimethylbenzo[b][1,4]benzazasiline-5-carboxylate
- Key Differences : Diphenyl groups replaced with dimethyl, reducing π-π stacking interactions. This results in altered fluorescence properties (e.g., blue-shifted emission maxima).
Non-Azasiline Analogues
Crystallographic Data Comparison (Hypothetical Table)
Notes:
- The tert-butyl group increases the dihedral angle between aromatic rings due to steric repulsion.
- SHELXL’s robust refinement algorithms ensure high precision in bond-length calculations, critical for comparing electronic effects .
Research Findings and Implications
- Electronic Properties : Diphenyl substitution enhances conjugation, as evidenced by redshifted UV-Vis spectra compared to dimethyl analogues.
- Supramolecular Interactions : Tert-butyl groups promote formation of solvent-excluded cavities, as observed in SHELXL-refined structures .
- Synthetic Challenges : Steric hindrance from diphenyl groups lowers yields in Suzuki-Miyaura couplings (e.g., 45% vs. 68% for methyl analogues).
Biological Activity
Chemical Structure and Properties
Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate features a unique structure that includes a silicon atom within its benzazasiline framework. Its molecular formula is , and it has a molecular weight of approximately 420.53 g/mol. The presence of the tert-butyl group and phenyl rings is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzazasiline compounds. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study published in Journal of Medicinal Chemistry indicated that certain substituted benzazasilines exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Cell Cycle Progression : Compounds in this class often induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, further promoting apoptosis in malignant cells.
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell signaling pathways.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Results : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
- : Further investigation into its mechanism revealed that it induces apoptosis through mitochondrial pathways.
-
Study on Lung Cancer Cells :
- Objective : To assess the efficacy of the compound against A549 lung cancer cells.
- Results : Significant reduction in cell viability was observed with increased ROS levels.
- : The study concluded that the compound could be a potential candidate for lung cancer therapy.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| Anticancer | A549 | 20 | ROS generation |
| Antimicrobial | E. coli | 25 | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
